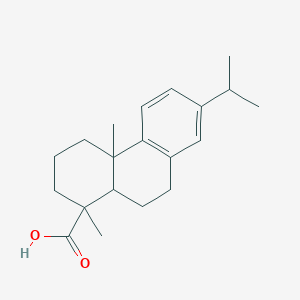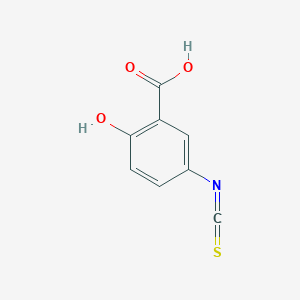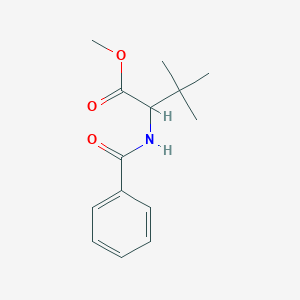
Methyl 2-benzamido-3,3-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-benzamido-3,3-dimethylbutanoate, also known as Methyl 2-(benzamido)-3,3-dimethylbutyrate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the naturally occurring amino acid, valine, and has been synthesized using different methods.
Wissenschaftliche Forschungsanwendungen
Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. It has also been studied for its potential use as a drug delivery system due to its ability to penetrate the blood-brain barrier. Additionally, Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate has been studied for its potential use as a building block in the synthesis of new drugs.
Wirkmechanismus
The mechanism of action of Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate is not fully understood. However, it has been suggested that it may inhibit the production of pro-inflammatory cytokines by blocking the activation of nuclear factor-kappa B (NF-κB). NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects
Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate has been shown to have anti-inflammatory effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds used in scientific research. However, there are some limitations to its use. Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate has limited solubility in water, which may make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several potential future directions for the study of Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate. One direction is the further investigation of its anti-inflammatory properties and its potential use as a therapeutic agent for inflammatory diseases. Another direction is the study of its potential as a drug delivery system for the treatment of neurological disorders. Additionally, the synthesis of new derivatives of Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate may lead to the discovery of new drugs with improved therapeutic properties.
Conclusion
In conclusion, Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate is a chemical compound that has potential applications in various fields of scientific research. It can be synthesized using different methods and has been studied for its anti-inflammatory properties, potential use as a drug delivery system, and as a building block in the synthesis of new drugs. While its mechanism of action is not fully understood, Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate has been shown to have anti-inflammatory and antioxidant properties. Further research is needed to fully understand its potential applications and to discover new derivatives with improved therapeutic properties.
Synthesemethoden
Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate can be synthesized using different methods. One of the commonly used methods involves the reaction of valine with benzoyl chloride in the presence of a base, followed by esterification with methanol and acid catalysis. Another method involves the reaction of valine with benzoyl isocyanate, followed by esterification with methanol and acid catalysis. Both methods result in the formation of Methyl 2-benzamido-3,3-dimethylbutanoate 2-benzamido-3,3-dimethylbutanoate.
Eigenschaften
CAS-Nummer |
119768-87-5 |
|---|---|
Produktname |
Methyl 2-benzamido-3,3-dimethylbutanoate |
Molekularformel |
C14H19NO3 |
Molekulargewicht |
249.3 g/mol |
IUPAC-Name |
methyl 2-benzamido-3,3-dimethylbutanoate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)11(13(17)18-4)15-12(16)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,15,16) |
InChI-Schlüssel |
DVVYZGGPAJZHLS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



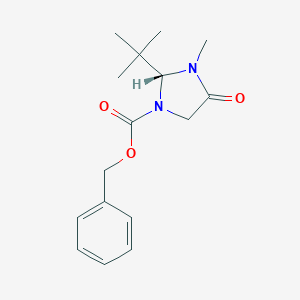
![(10R,13R,16R,19S)-16-butan-2-yl-3-(3-chloro-2-hydroxypropyl)-10,11,14-trimethyl-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone](/img/structure/B40714.png)
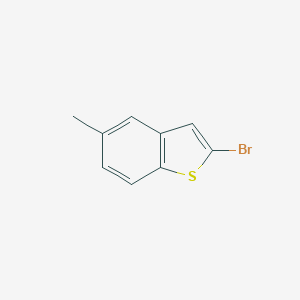

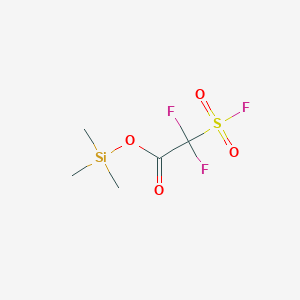
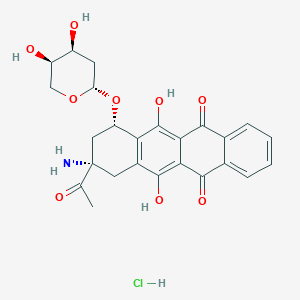
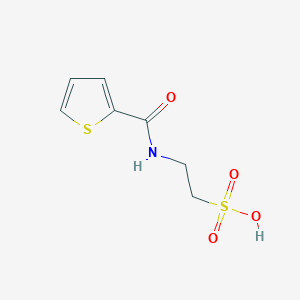

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B40730.png)
![2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B40731.png)

